molecular formula C21H20Si B11830640 Triphenyl(prop-1-en-1-yl)silane

Triphenyl(prop-1-en-1-yl)silane

Cat. No.: B11830640
M. Wt: 300.5 g/mol
InChI Key: CEEPZHRRZOZEFC-LPRJTOQXSA-N
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Description

Triphenyl(prop-1-en-1-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a prop-1-en-1-yl group and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(prop-1-en-1-yl)silane can be synthesized through the isomerization of allyl triphenyl silane. This process involves the use of a catalyst such as B(C6F5)3 in toluene as a solvent. The reaction is typically carried out in a sealed tube at 140°C for 48 hours under an inert atmosphere of argon, resulting in an 85% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available starting materials and catalysts to facilitate the isomerization process. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(prop-1-en-1-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

    Polymerization: Catalysts such as transition metal complexes.

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of a base.

Major Products Formed

Scientific Research Applications

Triphenyl(prop-1-en-1-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl(prop-1-en-1-yl)silane in various reactions involves the activation of the silicon-carbon bond, which can then participate in further chemical transformations. The presence of the phenyl groups stabilizes the intermediate species formed during these reactions, facilitating the overall process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl(prop-1-en-1-yl)silane is unique due to the presence of both phenyl and prop-1-en-1-yl groups bonded to silicon, which imparts distinct reactivity and stability compared to other organosilicon compounds .

Properties

Molecular Formula

C21H20Si

Molecular Weight

300.5 g/mol

IUPAC Name

triphenyl-[(E)-prop-1-enyl]silane

InChI

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H3/b18-2+

InChI Key

CEEPZHRRZOZEFC-LPRJTOQXSA-N

Isomeric SMILES

C/C=C/[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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